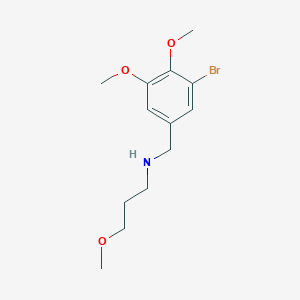![molecular formula C23H24FNO3 B268143 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as FMBPE, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用機序
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. There are three types of beta-adrenergic receptors, beta1, beta2, and beta3, and 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to selectively activate beta1 and beta2 receptors. Activation of beta1 receptors in the heart leads to increased cardiac output, while activation of beta2 receptors in the lungs leads to bronchodilation.
Biochemical and Physiological Effects:
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several biochemical and physiological effects in the body. It increases heart rate and cardiac output by activating beta1 receptors in the heart. It also leads to bronchodilation by activating beta2 receptors in the lungs, which improves airflow and reduces airway resistance. 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have a longer duration of action compared to other beta-adrenergic receptor agonists, which makes it a potential candidate for once-daily dosing.
実験室実験の利点と制限
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several advantages for lab experiments, including its selectivity for beta1 and beta2 receptors, its longer duration of action, and its potential for once-daily dosing. However, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol. One potential direction is to investigate its potential for use in combination therapy with other drugs for the treatment of asthma, COPD, and heart failure. Another direction is to investigate its potential for use in other medical conditions, such as hypertension and arrhythmias. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol and its potential for off-target effects.
合成法
The synthesis of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with 4-hydroxybenzaldehyde to form 3-methoxy-4-formylbenzylamine. This intermediate is then reacted with 2-fluorobenzyl alcohol to form 2-fluorobenzyl ether. The final step involves the reaction of the 2-fluorobenzyl ether with 1-phenylethanol and ammonium formate to form 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol.
科学的研究の応用
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been extensively studied for its potential therapeutic applications in various medical conditions. In asthma and COPD, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have bronchodilator effects by activating beta2-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles and improved airflow. In heart failure, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to improve cardiac function by activating beta1-adrenergic receptors in the heart, leading to increased cardiac output.
特性
製品名 |
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
分子式 |
C23H24FNO3 |
分子量 |
381.4 g/mol |
IUPAC名 |
2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H24FNO3/c1-27-23-13-17(14-25-15-21(26)18-7-3-2-4-8-18)11-12-22(23)28-16-19-9-5-6-10-20(19)24/h2-13,21,25-26H,14-16H2,1H3 |
InChIキー |
NIOXKXJTPILQRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
正規SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)


![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)